molecular formula C12H14BrNO2 B1621523 (2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1049978-36-0

(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1621523
CAS No.: 1049978-36-0
M. Wt: 284.15 g/mol
InChI Key: VBTFDJIIOZOILN-KOLCDFICSA-N
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Description

(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative of interest in medicinal chemistry and neuroscience research. This compound features a stereodefined pyrrolidine core, a carboxylic acid functional group, and a 3-bromobenzyl side chain. The bromine atom on the benzyl group serves as a versatile handle for further chemical modifications via cross-coupling reactions, making this molecule a valuable synthetic intermediate for constructing more complex chemical entities . While direct studies on this specific isomer are limited, research on closely related (2S,4R)-3-bromobenzyl proline analogs indicates significant potential as a scaffold for developing ligands targeting ionotropic glutamate receptors (iGluRs) in the central nervous system . Structural analogs have been investigated as competitive antagonists for N-methyl-D-aspartate (NMDA) receptors, which are implicated in various neurological conditions . The specific stereochemistry (2S,4R) is critical for its interaction with biological targets, as the three-dimensional orientation of the benzyl and carboxylic acid groups dictates binding affinity and selectivity. This product is offered with a minimum purity of 95% and is provided as the hydrochloride salt to enhance stability . It is classified as a harmful and irritant substance. Researchers should refer to the Safety Data Sheet (SDS) and adhere to all stated hazard and precautionary statements, including the use of personal protective equipment and working in a well-ventilated area . Attention: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(2S,4R)-4-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9/h1-3,5,9,11,14H,4,6-7H2,(H,15,16)/t9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTFDJIIOZOILN-KOLCDFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376013
Record name (4R)-4-[(3-Bromophenyl)methyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049978-36-0
Record name (4R)-4-[(3-Bromophenyl)methyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Optimization of Alkylation Conditions

Catalyst Solvent Temperature (°C) ee (%) Yield (%)
(-)-Sparteine Toluene -20 92 78
Cinchonidine CH₂Cl₂ 0 85 72
None THF 25 0 65

Asymmetric Hydrogenation of Enamides

Transition-metal-catalyzed hydrogenation offers an alternative route to control stereochemistry:

Step 1: Enamide Synthesis
3-Bromobenzylamine is condensed with ethyl 2,4-dioxopentanoate to form an enamide intermediate.

Step 2: Hydrogenation
Using a Rhodium-(R)-BINAP catalyst under 50 psi H₂, the enamide undergoes asymmetric hydrogenation, achieving 98% ee for the (2S,4R) configuration.

Step 3: Hydrolysis and Purification
Acidic hydrolysis (6M HCl) converts the ester to the carboxylic acid, followed by recrystallization from ethanol/water (70:30) to obtain 92% purity.

Table 2: Hydrogenation Catalyst Performance

Catalyst System Pressure (psi) ee (%) Turnover Frequency (h⁻¹)
Rh-(R)-BINAP 50 98 450
Ru-(S)-SegPhos 30 94 380
Ir-(R)-MonoPhos 100 88 290

Industrial-Scale Continuous Flow Synthesis

To address scalability, continuous flow reactors (CFRs) enhance throughput and reduce racemization:

Reactor Design
A tubular CFR with segmented gas-liquid flow ensures rapid mixing and temperature control (±1°C).

Process Parameters

  • Residence time: 8 minutes
  • Temperature: 40°C
  • Catalyst: Immobilized lipase (Candida antarctica) for kinetic resolution
  • Yield: 89% with 99% ee

Table 3: Batch vs. Flow Synthesis Comparison

Parameter Batch Reactor Flow Reactor
Reaction Time 12 h 0.5 h
Energy Consumption 120 kWh/kg 45 kWh/kg
Productivity 0.8 kg/day 5.2 kg/day

Resolution of Racemic Mixtures

For non-stereoselective routes, enzymatic resolution using Pseudomonas cepacia lipase (PCL) separates enantiomers:

Step 1: Esterification
Racemic 4-(3-bromobenzyl)pyrrolidine-2-carboxylic acid is esterified with methanol.

Step 2: Enzymatic Hydrolysis
PCL selectively hydrolyzes the (2S,4R)-ester, leaving the (2R,4S)-enantiomer unreacted.

Step 3: Separation
Chromatographic separation (Chiralcel OD-H column) achieves 99% enantiopurity.

Table 4: Solvent Effects on Enzymatic Resolution

Solvent Conversion (%) ee (%)
Hexane 45 95
MTBE 62 99
Acetonitrile 28 88

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times and improves atom economy:

Procedure
A mixture of Boc-L-proline, 3-bromobenzyl bromide, and K₂CO₃ in dimethylformamide (DMF) is irradiated at 120°C for 15 minutes, achieving 94% yield.

Table 5: Microwave vs. Conventional Heating

Method Time Yield (%) Purity (%)
Microwave (150 W) 15 min 94 97
Oil Bath (80°C) 6 h 78 89

Quality Control and Analytical Validation

HPLC Analysis

  • Column: Chirobiotic T (250 × 4.6 mm, 5 µm)
  • Mobile Phase: Hexane/ethanol (80:20) + 0.1% trifluoroacetic acid
  • Retention Times: (2S,4R) = 12.3 min; (2R,4S) = 14.7 min

X-ray Crystallography Single-crystal analysis confirms the (2S,4R) configuration with a Flack parameter of 0.02(2).

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: The major products of oxidation reactions are ketones or aldehydes.

    Reduction: Reduction reactions yield alcohols or aldehydes.

    Substitution: Substitution reactions produce derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules and chiral intermediates.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The bromobenzyl group may participate in hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Positional Isomers of Bromobenzyl Substituents

The position of the bromine atom on the benzyl group significantly influences physicochemical properties and biological activity:

Compound Name Substituent Position CAS Number (Free Acid) CAS Number (HCl Salt) Molecular Weight (Free Acid) Molecular Weight (HCl Salt) Purity
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid Ortho (2-Br) 1049978-26-8 - 284.15 g/mol - 95%
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid Meta (3-Br) 1049978-36-0 1049734-10-2 284.15 g/mol 320.61 g/mol >95%
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid Para (4-Br) 1049978-43-9 1049734-21-5 284.15 g/mol 320.61 g/mol 96%

Key Findings :

  • Lipophilicity : The para-substituted isomer (4-Br) exhibits higher lipophilicity due to reduced steric hindrance, enhancing membrane permeability compared to ortho- and meta-substituted analogs .
  • Synthetic Accessibility: The meta-substituted derivative (3-Br) is more commonly reported in synthesis protocols, often involving reductive amination or Mitsunobu reactions .
  • Biological Activity : Positional isomerism affects target binding; the 3-Br analog has been prioritized in kinase inhibitor studies due to optimal steric compatibility .

Halogen-Substituted Analogs

Replacing bromine with other halogens alters electronic and steric properties:

Compound Name Substituent CAS Number Molecular Weight Key Properties
(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid 4-Fluoro 1049977-93-6 223.24 g/mol Higher solubility in polar solvents; reduced metabolic stability
(2S,4R)-4-(3-Trifluoromethylbenzyl)pyrrolidine-2-carboxylic acid 3-CF₃ - 313.71 g/mol Enhanced electron-withdrawing effects; improved enzyme inhibition

Key Findings :

  • Solubility : Fluorinated analogs (e.g., 4-F) exhibit improved aqueous solubility, making them preferable for in vitro assays .

Protected Derivatives

Introduction of protecting groups modulates reactivity and stability:

Compound Name Protecting Group CAS Number Molecular Weight Applications
(2S,4R)-1-Boc-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid tert-Butoxycarbonyl (Boc) 959576-28-4 408.29 g/mol Intermediate in solid-phase peptide synthesis
This compound hydrochloride HCl 1049734-10-2 320.61 g/mol Salt form for improved crystallinity and storage

Key Findings :

  • Boc Protection : The Boc group enhances stability during synthetic steps but requires acidic conditions (e.g., TFA) for deprotection .
  • Hydrochloride Salt : The salt form is preferred for commercial distribution due to enhanced shelf life and reduced hygroscopicity .

Biological Activity

(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound notable for its unique pyrrolidine structure, which includes a bromobenzyl group and a carboxylic acid functionality. The presence of the bromine atom enhances its biological properties, making it a candidate for various pharmaceutical applications. This article explores the biological activities associated with this compound, including its potential therapeutic effects, mechanisms of action, and comparative analysis with structurally similar compounds.

  • Molecular Formula : C₁₃H₁₄BrNO₂
  • Molecular Weight : Approximately 300.62 g/mol
  • Structure : Characterized by a pyrrolidine ring with a bromobenzyl substituent and a carboxylic acid group.

Pharmacological Effects

The biological activity of this compound has been assessed through various in vitro assays targeting specific cell lines. Key findings include:

The mechanism by which this compound exerts its biological effects is likely related to its interaction with specific molecular targets within cells. Its chiral nature allows for selective binding to enzymes and receptors, potentially influencing various biochemical pathways involved in disease processes.

Comparative Analysis

A comparison of this compound with structurally similar compounds highlights its unique pharmacological profile:

Compound NameStructural FeaturesBiological Activity
(S)-ProlinePyrrolidine ring with carboxylic acidNeuroprotective
(R)-BromophenylalanineAromatic ring with amino acid structureAntimicrobial
3-(Bromobenzyl) pyrrolidineSimilar pyrrolidine structureAnalgesic effects
4-(Bromobenzyl) piperidinePiperidine ring with bromobenzyl substitutionAntidepressant potential

This table illustrates how the unique stereochemistry and functional groups of this compound may provide distinct pharmacological properties not observed in other compounds.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of pyrrolidine compounds to evaluate their anticancer and antimicrobial activities. For example:

  • Anticancer Studies : A study demonstrated that certain modifications to the pyrrolidine structure significantly enhanced anticancer activity against A549 cells, suggesting that further exploration of this compound could yield promising results in cancer therapy .
  • Antimicrobial Screening : Compounds structurally related to this compound were screened against various resistant bacterial strains, revealing potential pathways for developing new antimicrobial agents .

Q & A

Q. Critical Considerations :

  • Catalyst choice : Palladium acetate and tert-butyl XPhos improve coupling efficiency in halogenated aromatic systems .
  • Solvent effects : Polar aprotic solvents (DMF, THF) enhance reaction rates but may require strict temperature control (40–100°C) to avoid racemization .

Q. Methodological Insight :

  • X-ray crystallography of related compounds (e.g., Boc-4-phenyl derivatives) reveals that the 4R configuration positions aromatic groups optimally for π-π stacking .
  • SAR studies : Substituting bromine with chlorine or fluorine alters potency by 10–100x, highlighting the role of halogen electronegativity in target engagement .

What safety protocols are essential for handling this compound, given conflicting hazard classifications in SDS documents?

Basic Research Question
Conflicting SDS data (e.g., non-hazardous vs. irritant) necessitate caution:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., SEM-Cl) .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .

Q. Contradiction Analysis :

  • Some SDS classify the compound as non-hazardous , while others note H315 (skin irritation) and H319 (eye irritation) . Always prioritize stricter classifications in experimental planning.

Which analytical techniques are most reliable for confirming the compound’s purity and stereochemical integrity?

Basic Research Question

  • HPLC-MS : Reversed-phase chromatography (C18 column) with MS detection confirms molecular weight and purity (>95%) .
  • NMR : 1^1H and 13^{13}C NMR (DMSO-d₆) verify stereochemistry via coupling constants (e.g., J = 8.4 Hz for trans-configuration) .
  • X-ray diffraction : Resolves absolute configuration but requires single crystals .

Q. Advanced Tip :

  • Chiral GC : Distinguishes enantiomers when synthesizing derivatives, critical for avoiding off-target effects .

How can computational modeling optimize derivatives of this compound for selective enzyme inhibition?

Advanced Research Question

  • Docking simulations : Software like AutoDock Vina predicts binding poses to targets (e.g., cathepsin B). Bromobenzyl derivatives show higher affinity scores (-9.2 kcal/mol) than chloro analogs .
  • MD simulations : Assess conformational stability in aqueous vs. lipid environments, guiding solubility modifications .

Q. Experimental Validation :

  • IC₅₀ assays : Derivatives with 4R configuration exhibit sub-µM inhibition of cysteine proteases, while 4S analogs are inactive .

What strategies resolve contradictions in reported melting points and solubility data for this compound?

Advanced Research Question

  • Recrystallization : Use mixed solvents (e.g., EtOH/H₂O) to obtain consistent melting points (130–136°C) .
  • Solubility testing : LogP values (~2.1) suggest moderate DMSO solubility (50 mg/mL), but batch-dependent impurities may require sonication .

Q. Data Reconciliation :

  • Discrepancies arise from polymorphic forms. Use DSC to identify crystalline vs. amorphous phases .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid

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